molecular formula C17H23N3O B7174432 N-[(4-ethylcyclohexyl)methyl]pyrazolo[1,5-a]pyridine-3-carboxamide

N-[(4-ethylcyclohexyl)methyl]pyrazolo[1,5-a]pyridine-3-carboxamide

Cat. No.: B7174432
M. Wt: 285.4 g/mol
InChI Key: LWRPNJDEBYWQBY-UHFFFAOYSA-N
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Description

N-[(4-ethylcyclohexyl)methyl]pyrazolo[1,5-a]pyridine-3-carboxamide is a compound belonging to the class of pyrazolo[1,5-a]pyridine derivatives. These compounds are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. The unique structure of this compound makes it a promising candidate for various scientific research applications.

Properties

IUPAC Name

N-[(4-ethylcyclohexyl)methyl]pyrazolo[1,5-a]pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23N3O/c1-2-13-6-8-14(9-7-13)11-18-17(21)15-12-19-20-10-4-3-5-16(15)20/h3-5,10,12-14H,2,6-9,11H2,1H3,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWRPNJDEBYWQBY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1CCC(CC1)CNC(=O)C2=C3C=CC=CN3N=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(4-ethylcyclohexyl)methyl]pyrazolo[1,5-a]pyridine-3-carboxamide typically involves the cyclocondensation of a 3-aminopyrazole derivative with a 1,3-dicarbonyl compound. The reaction conditions often include the use of solvents such as N,N-dimethylformamide (DMF) and catalysts like acetic acid . The process can be summarized in the following steps:

    Formation of the Intermediate: The reaction of 3-aminopyrazole with a 1,3-dicarbonyl compound in the presence of DMF and acetic acid leads to the formation of an intermediate.

    Cyclocondensation: The intermediate undergoes cyclocondensation to form the pyrazolo[1,5-a]pyridine core.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis .

Chemical Reactions Analysis

Types of Reactions

N-[(4-ethylcyclohexyl)methyl]pyrazolo[1,5-a]pyridine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions with reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in the presence of a catalyst like acetic acid.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Alkyl halides in the presence of a base like potassium carbonate.

Major Products Formed

Scientific Research Applications

N-[(4-ethylcyclohexyl)methyl]pyrazolo[1,5-a]pyridine-3-carboxamide has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of N-[(4-ethylcyclohexyl)methyl]pyrazolo[1,5-a]pyridine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit kinase enzymes, thereby affecting signal transduction pathways involved in cell proliferation and survival .

Comparison with Similar Compounds

Similar Compounds

    Pyrazolo[1,5-a]pyrimidine derivatives: Known for their biological activities, including antiviral and anticancer properties.

    Pyrazolo[3,4-d]pyrimidine derivatives: Studied for their potential as kinase inhibitors and anticancer agents.

    Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives: Investigated for their antimicrobial and anticancer activities.

Uniqueness

N-[(4-ethylcyclohexyl)methyl]pyrazolo[1,5-a]pyridine-3-carboxamide stands out due to its unique structural features, such as the presence of the 4-ethylcyclohexylmethyl group, which may enhance its biological activity and selectivity compared to other similar compounds.

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